molecular formula C11H8F4N2O6 B5416025 2-NITRO-4-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)BENZOIC ACID

2-NITRO-4-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)BENZOIC ACID

Cat. No.: B5416025
M. Wt: 340.18 g/mol
InChI Key: HMCFSWUZEGGRAW-UHFFFAOYSA-N
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Description

2-NITRO-4-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)BENZOIC ACID is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitro group, a tetrafluoromethoxy group, and a benzoic acid moiety, making it a valuable substance in various scientific and industrial applications.

Properties

IUPAC Name

2-nitro-4-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4N2O6/c1-23-10(12,11(13,14)15)9(20)16-5-2-3-6(8(18)19)7(4-5)17(21)22/h2-4H,1H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCFSWUZEGGRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)NC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-])(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NITRO-4-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)BENZOIC ACID typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the tetrafluoromethoxy group through a series of fluorination reactions. The final step involves the amidation of the benzoic acid derivative to form the desired compound. The reaction conditions often require the use of strong acids, bases, and fluorinating agents under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, advanced purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-NITRO-4-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-NITRO-4-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)BENZOIC ACID has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-NITRO-4-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the tetrafluoromethoxy group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biochemical processes and pathways, making it a valuable tool in research and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)benzoic acid
  • 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid

Uniqueness

2-NITRO-4-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications in various fields.

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